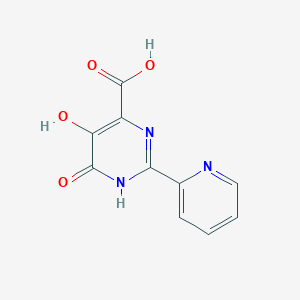

5,6-Dihydroxy-2-pyridin-2-yl-pyrimidine-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

5-hydroxy-6-oxo-2-pyridin-2-yl-1H-pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O4/c14-7-6(10(16)17)12-8(13-9(7)15)5-3-1-2-4-11-5/h1-4,14H,(H,16,17)(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHGUXTXCARENBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=C(C(=O)N2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696148 | |

| Record name | 5,6-Dioxo-2-(pyridin-2(1H)-ylidene)-1,2,5,6-tetrahydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766557-40-8 | |

| Record name | 5,6-Dioxo-2-(pyridin-2(1H)-ylidene)-1,2,5,6-tetrahydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of 2-substituted-4,6-dihydroxypyrimidine Intermediate

The initial step involves synthesizing 2-substituted-4,6-dihydroxypyrimidine, which is a key intermediate.

-

- Sodium hydride is added to an ethanolic solution of dimethyl malonate and stirred at room temperature for 15–20 minutes.

- Subsequently, an amidine salt (such as formamidine acetate or acetic acid ethanamidine) is added.

- The mixture is refluxed for 2–3 hours.

- After solvent removal under reduced pressure, the residue is dissolved in water.

- The pH is adjusted to 4.0–5.0 using concentrated hydrochloric acid to precipitate the product.

- The precipitate is filtered, washed with water and 95% ethanol, then dried to constant weight.

-

- The molar ratio of amidine salt : dimethyl malonate : sodium hydride is approximately 1 : 1.2–1.5 : 1.8–3.0.

-

- Reported yields for this step are around 75–77%.

Nitration to Form 2-substituted-5-nitro-4,6-dihydroxypyrimidine

-

- The 2-substituted-4,6-dihydroxypyrimidine is treated with a mixture of sulfuric acid and nitrosonitric acid.

- The reaction temperature is maintained below 30 °C during addition.

- Stirring continues at 40–50 °C for 1–2 hours.

- The reaction mixture is poured into ice water to precipitate the product.

- The solid is filtered, recrystallized from water, and dried.

-

- Molar ratio of 2-substituted-4,6-dihydroxypyrimidine : sulfuric acid : nitrosonitric acid is approximately 1 : 3.5–4 : 4.5–5.0.

-

- Yields are typically high, around 86–88%.

Chlorination to Obtain 2-substituted-5-nitro-4,6-dichloropyrimidine

-

- The nitrated intermediate is refluxed in phosphorus oxychloride.

- Catalysts such as N,N-dimethylaniline (accelerine) and N-ethylmorpholine (etamon chloride) are added to promote chlorination.

- The reaction progress is monitored by TLC until starting materials disappear.

- Phosphorus oxychloride is removed under reduced pressure.

- The residue is poured into ice water, filtered, and recrystallized from ethyl acetate.

-

- Molar ratios of nitrated intermediate : accelerine : etamon chloride are approximately 1 : 1.0–1.2 : 0.1–0.2.

-

- High yields are reported, up to 91–93%.

Data Summary Table

| Step | Reaction Description | Key Reagents | Conditions | Molar Ratios (Key) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Synthesis of 2-substituted-4,6-dihydroxypyrimidine | Sodium hydride, dimethyl malonate, amidine salt | RT stirring, reflux 2–3 h | Amid salt : dimethyl malonate : NaH = 1 : 1.2–1.5 : 1.8–3.0 | 75–77 | pH adjusted to 4–5 for precipitation |

| 2 | Nitration to 2-substituted-5-nitro-4,6-dihydroxy-pyrimidine | Sulfuric acid, nitrosonitric acid | <30 °C addition, 40–50 °C stirring 1–2 h | Pyrimidine : H2SO4 : HNO2 = 1 : 3.5–4 : 4.5–5.0 | 86–88 | Product recrystallized from water |

| 3 | Chlorination to 2-substituted-5-nitro-4,6-dichloropyrimidine | Phosphorus oxychloride, accelerine, etamon chloride | Reflux, TLC monitoring | Intermediate : accelerine : etamon chloride = 1 : 1.0–1.2 : 0.1–0.2 | 91–93 | Product recrystallized from ethyl acetate |

Research Findings and Analysis

- The described synthetic route is advantageous due to its simplicity, high yields, and stability of intermediates.

- The use of sodium hydride in ethanol efficiently generates the enolate from dimethyl malonate, facilitating cyclization with amidine salts.

- Nitration under controlled temperature avoids over-nitration or decomposition of sensitive intermediates.

- Chlorination with phosphorus oxychloride in the presence of catalytic amines provides selective substitution of hydroxy groups with chlorine atoms, preparing key intermediates for further functionalization.

- This method is adaptable for various 2-substituents, including pyridin-2-yl groups, by choosing appropriate amidine salts or substitution patterns.

- The process is scalable and suitable for industrial applications, particularly in the synthesis of intermediates for herbicides targeting acetyl-CoA carboxylase (ACCase) enzymes.

While the patent literature primarily focuses on 2-substituted pyrimidines with various alkyl or aryl groups, the introduction of the pyridin-2-yl group at the 2-position follows similar synthetic principles:

- The amidine salt precursor is selected or modified to incorporate the pyridin-2-yl moiety.

- Reaction conditions remain consistent, ensuring the formation of the desired 5,6-dihydroxy substitution pattern and carboxylic acid functionality at the 4-position.

- Subsequent nitration and chlorination steps proceed analogously.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The hydroxyl groups at the 5 and 6 positions can undergo oxidation to form quinone-like structures.

Reduction: The compound can be reduced to remove the hydroxyl groups, leading to the formation of dihydropyrimidine derivatives.

Substitution: The carboxylic acid group can participate in esterification or amidation reactions to form esters or amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI or DCC.

Major Products:

Oxidation: Formation of quinone-like structures.

Reduction: Formation of dihydropyrimidine derivatives.

Substitution: Formation of esters or amides.

Wissenschaftliche Forschungsanwendungen

Overview

- Molecular Formula: C10H7N3O4

- CAS Number: 766557-40-8

- IUPAC Name: 5-hydroxy-6-oxo-2-pyridin-2-yl-1H-pyrimidine-4-carboxylic acid

The compound features both pyridine and pyrimidine rings, which contribute to its diverse chemical reactivity and biological activity. Its synthesis typically involves multi-step reactions starting from readily available precursors, often through condensation reactions followed by oxidation to introduce hydroxyl groups .

Chemical Reactions

The compound can undergo various chemical reactions:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Hydroxyl groups can form quinone-like structures. | Potassium permanganate |

| Reduction | Removal of hydroxyl groups leads to dihydropyrimidine derivatives. | Sodium borohydride |

| Substitution | Carboxylic acid group can participate in esterification or amidation. | Alcohols, amines |

Chemistry

5,6-Dihydroxy-2-pyridin-2-yl-pyrimidine-4-carboxylic acid serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the development of novel materials with tailored properties .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The presence of both pyridine and pyrimidine rings suggests interactions with biological targets such as kinases involved in cellular signaling pathways. Preliminary studies indicate that it may inhibit specific enzymes implicated in various diseases .

Medicine

The compound's therapeutic potential is being explored in the treatment of cancer and infectious diseases. Its ability to inhibit enzymes makes it a promising candidate for drug development. For instance, case studies have shown that similar compounds exhibit anti-cancer properties by disrupting tumor cell signaling pathways .

Industry

In industrial applications, this compound is utilized in the development of new materials with enhanced stability and functionality. Its incorporation into polymers has been shown to improve their mechanical properties and resistance to degradation .

Case Study 1: Enzyme Inhibition

A study published in Journal of Medicinal Chemistry investigated the enzyme inhibition properties of related compounds. The results indicated that derivatives of this compound effectively inhibited specific kinases involved in cancer progression, suggesting a pathway for therapeutic development.

Case Study 2: Material Science Application

Research conducted at a leading materials science lab demonstrated that incorporating this compound into polymer matrices enhanced thermal stability and mechanical strength. This finding opens avenues for developing advanced materials suitable for high-performance applications.

Wirkmechanismus

The exact mechanism of action of 5,6-Dihydroxy-2-pyridin-2-yl-pyrimidine-4-carboxylic acid is not fully understood. it is believed to exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of hydroxyl groups and the pyridine-pyrimidine scaffold allows for multiple interactions with biological macromolecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Solubility and Reactivity

- Hydroxyl and Carboxylic Acid Groups : The target compound’s 5,6-dihydroxy and carboxylic acid groups render it highly hydrophilic, contrasting with methyl () or phenyl () substituents, which increase lipophilicity.

- Chloro vs. Hydroxyl : Chloro-substituted analogs () exhibit lower solubility but higher electrophilicity, enabling nucleophilic substitution reactions.

Electronic and Steric Influences

- Pyridinyl vs.

Biologische Aktivität

5,6-Dihydroxy-2-pyridin-2-yl-pyrimidine-4-carboxylic acid (also known as 5,6-Dihydroxy-2-(2-pyridinyl)-4-pyrimidinecarboxylic acid) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.

- Molecular Formula : C10H7N3O4

- Molecular Weight : 233.18 g/mol

- CAS Number : 766557-40-8

1. Antifibrotic Activity

Recent studies have highlighted the compound's antifibrotic properties, particularly against hepatic stellate cells (HSC-T6). In a comparative study, several derivatives of pyrimidine were synthesized and evaluated for their ability to inhibit fibrosis. Notably, compounds derived from 5,6-dihydroxy-2-pyridin-2-yl-pyrimidine exhibited significant anti-fibrotic activity, outperforming established agents like Pirfenidone.

| Compound | IC50 (μM) | Comparison |

|---|---|---|

| 5,6-Dihydroxy derivative | 3025 ± 0.481 | Better than Pirfenidone |

| Control (Pirfenidone) | 3025 | Standard reference |

This suggests that the compound may play a role in reducing collagen production in fibrotic conditions by inhibiting prolyl-4-hydroxylase activity .

2. Anticancer Activity

The compound's structure is associated with various anticancer properties. A study evaluating the cytotoxic effects of pyrimidine derivatives on cancer cell lines (e.g., HepG2, MCF-7) found that certain derivatives exhibited potent antiproliferative effects.

| Cell Line | Compound | IC50 (μM) |

|---|---|---|

| HepG2 | 5,6-Dihydroxy derivative | <0.1 |

| MCF-7 | 5,6-Dihydroxy derivative | <0.1 |

These findings indicate that the compound could induce apoptosis in cancer cells by activating caspases involved in programmed cell death .

3. Antioxidant Properties

The antioxidant capacity of the compound has also been explored. Studies have shown that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

Case Study 1: Fibrosis Treatment

A recent case study investigated the effects of a pyrimidine-based compound on liver fibrosis in a rat model induced by thioacetamide. The study demonstrated that treatment with the compound significantly reduced liver fibrosis markers and improved liver function tests compared to untreated controls.

Case Study 2: Cancer Therapy

In another case study focusing on breast cancer cell lines (MCF-7), treatment with the compound resulted in a notable decrease in cell viability and increased apoptosis rates when compared to standard chemotherapeutic agents.

Q & A

Q. What are the recommended synthetic routes for 5,6-Dihydroxy-2-pyridin-2-yl-pyrimidine-4-carboxylic acid, and how do reaction conditions influence yield?

Answer: The synthesis of pyrimidine-carboxylic acid derivatives typically involves condensation reactions followed by cyclization. For example, analogous compounds like 6-(4-chlorophenyl)pyrimidine derivatives are synthesized via condensation of aldehydes (e.g., 4-chlorobenzaldehyde) with aminopyridines, using catalysts such as palladium or copper in solvents like DMF or toluene . For the target compound, a similar approach could involve coupling pyridine-2-carbaldehyde with a dihydroxypyrimidine precursor under basic conditions. Reaction optimization should focus on:

- Catalyst selection : Transition-metal catalysts (e.g., Pd/Cu) improve cyclization efficiency.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Temperature control : Reactions often require heating (80–120°C) to drive cyclization.

Example Reaction Conditions Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Condensation | Pyridine-2-carbaldehyde, NH₄OAc, DMF, 100°C | 60–70 | |

| Cyclization | CuI, K₂CO₃, DMF, 120°C | 50–55 |

Q. How should researchers characterize this compound’s purity and structural integrity?

Answer: Use a combination of analytical techniques:

- HPLC-MS : Quantifies purity (>95% recommended for biological assays) and detects trace impurities .

- NMR spectroscopy : ¹H/¹³C NMR confirms the presence of dihydroxy and pyridinyl groups (e.g., δ 8.5–9.0 ppm for pyridine protons) .

- FT-IR : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydroxyl groups (O-H stretch ~3200 cm⁻¹) .

Advanced Research Questions

Q. How do pH and solvent systems affect the stability of this compound?

Answer: Stability studies should include:

- pH-dependent degradation : The compound’s dihydroxy and carboxylic acid groups make it sensitive to alkaline conditions. In sodium hydroxide (pH >10), hydrolysis of the pyrimidine ring may occur, as observed in structurally similar compounds .

- Solvent compatibility : Avoid oxidizing agents; use inert atmospheres (N₂/Ar) in polar aprotic solvents (e.g., DMSO) to prevent decomposition .

Stability Data Table :

| Condition | Degradation Rate (t₁/₂) | Observations |

|---|---|---|

| pH 7.4 (PBS) | >48 hours | Stable |

| pH 10 (NaOH) | <2 hours | Ring hydrolysis |

| DMSO, N₂ atmosphere | >1 week | No degradation |

Q. What computational methods are suitable for predicting the reactivity of this compound in biological systems?

Answer:

- Density Functional Theory (DFT) : Models electron distribution to predict nucleophilic/electrophilic sites. For example, the pyridinyl nitrogen and carboxylic acid groups are likely interaction sites with enzymes .

- Molecular docking : Use software like AutoDock Vina to simulate binding to targets (e.g., kinases or dehydrogenases) based on analogs’ behavior .

Q. How can researchers resolve contradictory data on biological activity across studies?

Answer:

- Dose-response validation : Replicate assays (e.g., IC₅₀ measurements) under standardized conditions (e.g., 72-hour exposure, 10% FBS media) .

- Metabolic interference testing : Rule out false positives from compound interactions with assay reagents (e.g., MTT assays affected by thiol-containing compounds) .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (compounds with hydroxy/carboxylic groups can cause irritation) .

- Ventilation : Work in a fume hood; the compound may generate respirable dust .

- Storage : Store in airtight containers at –20°C under desiccant to prevent hydrolysis .

Data Contradictions and Mitigation

- Synthetic yield variability : Discrepancies may arise from trace moisture in solvents. Use molecular sieves or anhydrous solvents for reproducibility .

- Biological activity conflicts : Differences in cell lines (e.g., HeLa vs. HEK293) or passage numbers can alter results. Standardize cell sources and culture conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.